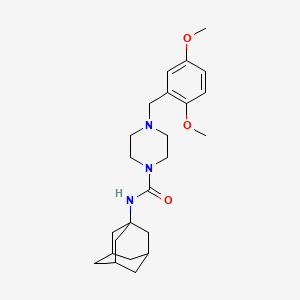![molecular formula C15H23N3O3 B4766533 N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4766533.png)
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide, also known as BPH-715, is a small molecule inhibitor of the enzyme hypoxia-inducible factor prolyl hydroxylase (HIF-PH). HIF-PH plays a crucial role in the regulation of cellular response to hypoxia, or low oxygen levels, by targeting the transcription factor HIF-1α for degradation. BPH-715 has shown potential as a therapeutic agent for the treatment of diseases such as anemia and ischemic conditions, as well as a tool for studying the role of HIF-PH in various biological processes.
Wirkmechanismus
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide exerts its effects by inhibiting HIF-PH, which leads to stabilization and activation of HIF-1α. HIF-1α is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and erythropoiesis, among others. By promoting the expression of these genes, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has the potential to improve tissue oxygenation and promote tissue repair in various disease states.
Biochemical and Physiological Effects:
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to increase erythropoietin production and red blood cell counts in preclinical models. It has also been shown to increase vascular endothelial growth factor (VEGF) expression and angiogenesis in ischemic tissues. In addition, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide as a tool for studying HIF-PH is its specificity for the enzyme, which allows for selective modulation of HIF-1α activity. However, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. In addition, the optimal dosing and administration of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide for different disease states are not yet fully understood.
Zukünftige Richtungen
Future research on N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy as a therapeutic agent. In addition, further studies could investigate the potential of N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide for the treatment of other diseases such as cancer and neurodegenerative disorders. Finally, research could also explore the role of HIF-PH and HIF-1α in various biological processes, including immune function and aging.
Wissenschaftliche Forschungsanwendungen
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of chronic kidney disease, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide treatment was found to increase erythropoietin production and improve anemia. In a rat model of myocardial infarction, N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide treatment was shown to reduce infarct size and improve cardiac function. N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide has also been investigated for its potential to enhance wound healing and improve outcomes in ischemic stroke.
Eigenschaften
IUPAC Name |
1-butyl-3-[[2-(2,3-dimethylphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-5-9-16-15(20)18-17-14(19)10-21-13-8-6-7-11(2)12(13)3/h6-8H,4-5,9-10H2,1-3H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRNFRAPTQWQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNC(=O)COC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)

![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)
![5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4766471.png)
![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)
![1'-[(5-chloro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-1,4'-bipiperidine](/img/structure/B4766487.png)

![N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4766503.png)
![1-(2,5-dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4766505.png)

![N-(3,4-dichlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4766537.png)
![4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B4766542.png)
![N-(2-nitrophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4766548.png)
![ethyl 4-[(3,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4766550.png)